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E3 ligase Ligand 26

PROTAC Oral Bioavailability CRBN vs VHL

Standard CRBN ligands often fail in PROTAC development due to suboptimal ternary complex geometry. E3 ligase Ligand 26 is a functionalized small molecule that recruits the Cereblon E3 ubiquitin ligase complex, specifically matched to SOS1-targeting warheads. - Validated component of PROTAC SOS1 degrader (HY-161636 / Compd 10) - Achieves DC50 of 6.5 nM in SW620 KRAS-mutant cells - Pentafluorophenyl ester functionality for defined linker conjugation - CRBN-based strategy offers superior oral bioavailability vs. VHL alternatives

Molecular Formula C18H11F5N2O4
Molecular Weight 414.3 g/mol
Cat. No. B15543263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 26
Molecular FormulaC18H11F5N2O4
Molecular Weight414.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H11F5N2O4/c1-7-2-3-8(6-9(7)25-5-4-10(26)24-18(25)28)17(27)29-16-14(22)12(20)11(19)13(21)15(16)23/h2-3,6H,4-5H2,1H3,(H,24,26,28)
InChIKeyVSUNLVYUXPSMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand 26: CRBN-Recruiting SOS1 PROTAC Ligand


E3 ligase Ligand 26 is a functionalized small-molecule ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex . It is a component of Compd 10, serving as the E3 ligase-binding moiety in the assembly of PROTAC SOS1 degrader (HY-161636), a heterobifunctional degrader targeting the Son of Sevenless homolog 1 (SOS1) protein in KRAS-mutant cancers . With molecular formula C18H11F5N2O4, molecular weight 414.28 g/mol, and CAS number 2911613-35-7, this compound belongs to the CRBN-recruiting class of E3 ligase ligands, which are distinguished by their imide pharmacophore that engages the CRBN-DDB1-CUL4-RBX1 E3 ubiquitin ligase complex to induce targeted protein ubiquitination and subsequent proteasomal degradation .

E3 ligase Ligand 26: Uniqueness in PROTAC Design


Generic substitution of E3 ligase ligands fails in PROTAC development because degrader potency is not determined by the E3 ligand alone but by the specific ternary complex geometry that the ligand's exit vector and physicochemical properties enable [1]. E3 ligase Ligand 26 is precisely matched to the SOS1-targeting warhead (HY-161635) and linker (HY-W056267) in Compd 10, forming an integrated system optimized for SOS1 degradation . Substituting a different CRBN ligand—even one with similar binding affinity—would alter the linker attachment point, ternary complex orientation, and intracellular pharmacokinetics, likely resulting in reduced degradation efficiency or complete loss of activity [2]. The CRBN ligand class itself carries distinct off-target degradation profiles (notably C2H2 zinc-finger proteins including IKZF1/IKZF3) that vary with ligand structure, making the specific ligand choice a critical determinant of degrader selectivity [3].

E3 ligase Ligand 26: Comparative Performance


Oral Bioavailability: CRBN vs VHL Ligands

E3 ligase Ligand 26 belongs to the CRBN-recruiting ligand class, which offers significantly better oral bioavailability compared to VHL-based E3 ligase ligands. This class-level advantage is critical for PROTAC programs aiming for oral administration [1]. CRBN ligands generally exhibit lower molecular weight and more favorable physicochemical properties for oral absorption, whereas VHL-based PROTACs typically face greater challenges in achieving adequate oral exposure [2].

PROTAC Oral Bioavailability CRBN vs VHL E3 Ligase Selection

Cellular SOS1 Degradation Potency

The PROTAC incorporating E3 ligase Ligand 26 (Compd 10, also designated PROTAC SOS1 degrader-8) achieves nanomolar degradation of SOS1 protein in cellular assays . Specifically, Compd 10 induces SOS1 degradation with a DC50 value of 6.5 nM in SW620 colorectal cancer cells harboring KRAS mutation . This potency compares favorably to other CRBN-based SOS1 PROTACs such as LHF418 (DC50 = 209.4 nM in A549 cells) [1] and SIAIS562055 (DC50 = 62.5 nM in K562 cells; 8.4 nM in KU812 cells) , as well as to PROTAC SOS1 degrader-1 (DC50 = 98.4 nM) .

SOS1 Degradation DC50 KRAS Mutant Cellular Potency

Synthetic Accessibility: CRBN vs VHL Ligands

E3 ligase Ligand 26, as a CRBN-recruiting ligand, benefits from the class-level advantage of simplified synthetic accessibility compared to VHL-based E3 ligase ligands [1]. CRBN ligands typically incorporate an imide pharmacophore that can be functionalized with relatively straightforward synthetic routes, whereas VHL ligands require more complex peptidomimetic scaffolds with multiple stereocenters, presenting greater synthetic challenges and higher manufacturing costs [2]. The molecular weight of E3 ligase Ligand 26 (414.28 g/mol) is consistent with the lower molecular weight range characteristic of CRBN ligands, further facilitating synthesis and purification .

PROTAC Synthesis Chemical Manufacturing Scalability CRBN Ligand

Tissue Penetration & Kinetics: CRBN vs VHL

E3 ligase Ligand 26, as a CRBN-recruiting ligand, inherits the class-level advantage of broader tissue penetration and faster degradation kinetics compared to VHL-based E3 ligase ligands [1]. CRBN is ubiquitously expressed across tissues, enabling consistent degradation activity in diverse cellular contexts, whereas VHL expression is more restricted [2]. Additionally, CRBN-recruiting PROTACs typically exhibit more rapid onset of protein degradation, attributed to efficient ternary complex formation kinetics [3].

Tissue Penetration Degradation Kinetics CRBN vs VHL PROTAC Optimization

E3 ligase Ligand 26: Research & Industrial Applications


SOS1 PROTACs for KRAS-Mutant Colorectal Cancer

E3 ligase Ligand 26 is validated for assembling PROTAC SOS1 degrader (HY-161636 / Compd 10), which achieves a DC50 of 6.5 nM in SW620 KRAS-mutant colorectal cancer cells . This application scenario is ideal for researchers investigating SOS1 degradation as a therapeutic strategy in KRAS-driven malignancies, where SOS1 serves as a critical guanine nucleotide exchange factor upstream of RAS signaling. The CRBN-recruiting mechanism leverages the ubiquitously expressed Cereblon E3 ligase, ensuring reliable degradation activity across diverse cellular contexts [1].

SAR Studies for CRBN-Recruiting PROTACs

As a functionalized CRBN ligand with defined linker attachment chemistry, E3 ligase Ligand 26 enables systematic SAR exploration of linker length, composition, and attachment geometry in SOS1-targeting PROTACs. Researchers can use this ligand as a fixed E3-binding component while varying warheads and linkers to map ternary complex formation efficiency. The molecular weight of 414.28 g/mol and the pentafluorophenyl ester functionality provide a well-characterized chemical handle for conjugation . The CRBN ligand class offers simplified synthetic accessibility compared to VHL alternatives, accelerating SAR iteration cycles [1].

Oral Bioavailability PROTACs Targeting RAS Pathway

For drug discovery programs prioritizing oral administration, E3 ligase Ligand 26 provides a CRBN-based recruitment strategy with inherently more favorable oral bioavailability properties compared to VHL-based PROTACs . CRBN-recruiting PROTACs have demonstrated better oral exposure in preclinical models, attributed to the lower molecular weight and favorable physicochemical properties of CRBN ligands. SOS1 degradation, validated through Compd 10, represents a viable approach for targeting KRAS-mutant cancers with orally bioavailable degraders [1].

CRBN-Mediated SOS1 Degradation in Xenografts

The PROTAC incorporating E3 ligase Ligand 26 (Compd 10) is suitable for in vivo efficacy studies in xenograft models of KRAS-mutant cancers. The CRBN-recruiting mechanism ensures broad tissue penetration and reliable target engagement in vivo, while the validated 6.5 nM DC50 in cellular assays supports potent degradation activity . Researchers should note that CRBN-based PROTACs may exhibit species-specific differences in CRBN binding and neo-substrate degradation profiles, requiring appropriate controls including CRBN-knockout validation and proteasome inhibitor co-treatment experiments [1].

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